molecular formula C12H24N2O2 B1663471 Falintolol, (Z)- CAS No. 106401-52-9

Falintolol, (Z)-

Cat. No.: B1663471
CAS No.: 106401-52-9
M. Wt: 228.33 g/mol
InChI Key: IYQDIWRBEQWANY-ZROIWOOFSA-N
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Description

Falintolol, (Z)- is a novel beta-adrenergic receptor antagonist characterized by the presence of an oxime moiety. It is used primarily in scientific research and has shown potential in various medical applications, particularly in the treatment of cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Falintolol, (Z)- can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3-chloro-1,2-propanediol to form an intermediate. This intermediate is then reacted with cyclopropylacetaldehyde oxime under controlled conditions to yield Falintolol, (Z)- .

Industrial Production Methods

Industrial production of Falintolol, (Z)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Falintolol, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Falintolol, (Z)- has several scientific research applications:

Mechanism of Action

Falintolol, (Z)- exerts its effects by binding to beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The compound primarily targets the beta-1 and beta-2 adrenergic receptors, affecting various signaling pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Falintolol, (Z)-

Falintolol, (Z)- is unique due to its oxime moiety, which imparts distinct pharmacological properties compared to other beta-adrenergic receptor antagonists. This structural feature allows for specific interactions with beta-adrenergic receptors, potentially leading to different therapeutic outcomes .

Properties

IUPAC Name

1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQDIWRBEQWANY-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106401-52-9
Record name Falintolol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FALINTOLOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MXJ61S2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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